molecular formula C3H6ClF2N B1302710 3,3-Difluoroazetidine hydrochloride CAS No. 288315-03-7

3,3-Difluoroazetidine hydrochloride

Katalognummer B1302710
CAS-Nummer: 288315-03-7
Molekulargewicht: 129.53 g/mol
InChI-Schlüssel: CDBAEFXTCRKJPZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3,3-Difluoroazetidine hydrochloride (CAS number 288315-03-7) is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic, improving the solvent processability . It is a biochemical reagent that can be used as a biological material or organic compound for life science related research .


Synthesis Analysis

The synthesis of 3,3-Difluoroazetidine Hydrochloride has been reported in the literature. It has been used in the preparation of Dihydropyrimidine compounds as antiviral agents . The synthesis involves the use of 1-(Diphenylmethyl)-3,3-difluoro-azetidine . Another study mentions the synthesis and characterization of potential polycyclic energetic materials using bicyclic triazole and azetidine structures as building blocks .


Molecular Structure Analysis

3,3-Difluoroazetidine hydrochloride is a derivative of azetidine, a four-membered ring heterocyclic compound with three carbons and one nitrogen . Two fluorine-substituents on the 3-position of azetidine make the molecule more lipophilic . The molecular formula is C3H5F2N·HCl .


Physical And Chemical Properties Analysis

3,3-Difluoroazetidine hydrochloride is a white to light yellow powder or crystal . It has a molecular weight of 129.53 g/mol . The compound is solid at 20 degrees Celsius and should be stored under inert gas . It is air sensitive and hygroscopic .

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

  • Synthesis Approaches : 3,3-Difluoroazetidines are synthesized through a monochlorohydroalane reduction of 3,3-difluoroazetidin-2-ones, which are themselves produced by a Reformatsky-type reaction of aldimines with ethyl bromodifluoroacetate (Willem Van Brabandt & N. Kimpe, 2006).

Applications in Energetic Materials

  • Energetic Materials Development : 3,3-Difluoroazetidine hydrochloride is explored for designing new energetic materials. Combining the azetidine structure with azobis-1,2,4-triazole or bi-1,2,4-triazole forms triazolyl polycyclic compounds. These compounds exhibit high decomposition temperatures and potential for use in explosives (Xin-bo Yang et al., 2023).

Structural Analysis and Interaction Studies

  • Molecular Interactions and Structural Analysis : The intramolecular β-fluorine⋯ammonium interaction in azetidine rings, including 3-fluoroazetidinium hydrochloride, is significant. This interaction influences the conformation of molecules, as explored through X-ray diffraction analysis and DFT calculations (Natalie E. J. Gooseman et al., 2006).

Potential Medical Applications

  • Exploration in Medical Chemistry : 3,3-Difluoroazetidine hydrochloride derivatives have been investigated for potential applications in medical chemistry. For instance, synthesis strategies for 3-fluoroazetidine-3-carboxylic acid, a fluorinated beta-amino acid, indicate its utility as a building block in medicinal chemistry (Eva Van Hende et al., 2009).

Safety And Hazards

3,3-Difluoroazetidine hydrochloride is classified as a skin irritant (H315) and an eye irritant (H319) . It may cause respiratory irritation (H335) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if eye irritation persists .

Eigenschaften

IUPAC Name

3,3-difluoroazetidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H5F2N.ClH/c4-3(5)1-6-2-3;/h6H,1-2H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDBAEFXTCRKJPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)(F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H6ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00374238
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.53 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-Difluoroazetidine hydrochloride

CAS RN

288315-03-7
Record name 3,3-Difluoroazetidine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00374238
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3-Difluoroazetidine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3-Difluoroazetidine hydrochloride
Reactant of Route 2
3,3-Difluoroazetidine hydrochloride
Reactant of Route 3
3,3-Difluoroazetidine hydrochloride
Reactant of Route 4
3,3-Difluoroazetidine hydrochloride
Reactant of Route 5
3,3-Difluoroazetidine hydrochloride
Reactant of Route 6
3,3-Difluoroazetidine hydrochloride

Citations

For This Compound
25
Citations
X Liu, Y Zhang, W Huang, W Tan, A Zhang - Bioorganic & medicinal …, 2018 - Elsevier
The antiapoptotic protein Bcl-2, overexpressed in many tumor cells, is an attractive target for potential small molecule anticancer drug discovery. Herein, we report a different structural …
AD Kerekes, SJ Esposite, RJ Doll… - Journal of medicinal …, 2011 - ACS Publications
Aurora kinases are cell cycle regulated serine/threonine kinases that have been linked to cancer. Compound 1 was identified as a potent Aurora inhibitor but lacked oral bioavailability. …
Number of citations: 74 0-pubs-acs-org.brum.beds.ac.uk
R Slavik, U Grether, A Müller Herde… - Journal of medicinal …, 2015 - ACS Publications
As part of our efforts to develop CB2 PET imaging agents, we investigated 2,5,6-substituted pyridines as a novel class of potential CB2 PET ligands. A total of 21 novel compounds were …
Number of citations: 70 0-pubs-acs-org.brum.beds.ac.uk
S Patel, F Cohen, BJ Dean, K De La Torre… - Journal of medicinal …, 2015 - ACS Publications
Dual leucine zipper kinase (DLK, MAP3K12) was recently identified as an essential regulator of neuronal degeneration in multiple contexts. Here we describe the generation of potent …
Number of citations: 77 0-pubs-acs-org.brum.beds.ac.uk
S Narayanan, D Dai, RKV Devambatla, V Albert… - Bioorganic & Medicinal …, 2022 - Elsevier
The apelin receptor (APJ) is a target for cardiovascular indications. Previously, we had identified a novel pyrazole-based agonist 1 ((S)-N-(1-(cyclobutylamino)-1-oxo-5-(piperidin-1-yl)…
G Rescourio, AZ Gonzalez, S Jabri… - Journal of Medicinal …, 2019 - ACS Publications
Overexpression of the antiapoptotic protein Mcl-1 provides a survival advantage to some cancer cells, making inhibition of this protein an attractive therapeutic target for the treatment of …
Number of citations: 12 0-pubs-acs-org.brum.beds.ac.uk
AC Harnden, OA Davis, GM Box, A Hayes… - Journal of Medicinal …, 2023 - ACS Publications
B-cell lymphoma 6 (BCL6) is a transcriptional repressor and oncogenic driver of diffuse large B-cell lymphoma (DLBCL). Here, we report the optimization of our previously reported …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk
MJ Palmer, X Deng, S Watts, G Krilov… - Journal of medicinal …, 2021 - ACS Publications
Dihydroorotate dehydrogenase (DHODH) has been clinically validated as a target for the development of new antimalarials. Experience with clinical candidate triazolopyrimidine …
Number of citations: 23 0-pubs-acs-org.brum.beds.ac.uk
Y Qian, SJ Wertheimer, M Ahmad… - Journal of Medicinal …, 2011 - ACS Publications
Diacylglycerol acyltransferase-1 (DGAT-1) is the enzyme that catalyzes the final and committed step of triglyceride formation, namely, the acylation of diacylglycerol with acyl coenzyme …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
MW Boudreau, MP Mulligan, DJ Shapiro… - Journal of medicinal …, 2022 - ACS Publications
Approximately 75% of breast cancers are estrogen receptor alpha-positive (ERα+), and targeting ERα directly with ERα antagonists/degraders or indirectly with aromatase inhibitors is a …
Number of citations: 5 0-pubs-acs-org.brum.beds.ac.uk

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.